5-Bromo-3-chloro-2-fluorophenol
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Overview
Description
5-Bromo-3-chloro-2-fluorophenol is a halogenated phenol compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds such as 3-bromo-5-fluorophenol are commonly utilized as molecular scaffolds for active pharmaceutical ingredients (apis) .
Mode of Action
The fluoride substituent in similar compounds is known to react with nucleophiles via nucleophilic aromatic substitution . This interaction could potentially lead to changes in the target molecule, affecting its function.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential involvement in serotonin-related pathways.
Pharmacokinetics
The compound’s molecular weight (22544) and its physical form (liquid or solid or semi-solid or lump) could influence its bioavailability.
Result of Action
Similar compounds have demonstrated inhibition against the human promyelocytic leukemia (hl-60) cell line , suggesting potential antileukemic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the electrophilic halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenol ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate the substitution of halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenol group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
5-Bromo-3-chloro-2-fluorophenol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its halogenated structure.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-fluorophenol
- 5-Bromo-3-chloro-2-fluoroaniline
- 5-Bromo-3-chloro-2-fluorobenzene
Uniqueness
5-Bromo-3-chloro-2-fluorophenol is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIWRKHBJSAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716661 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-97-7 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloro-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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